2,4-Dihydroxy-5-iodobenzaldehyde

Beschreibung

BenchChem offers high-quality 2,4-Dihydroxy-5-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-5-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

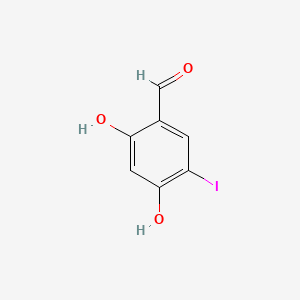

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dihydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVWXHXWLUUJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dihydroxy-5-iodobenzaldehyde chemical properties

Executive Summary

2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 131088-03-4) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound, resorcylaldehyde (2,4-dihydroxybenzaldehyde). Its value lies in the strategic placement of the iodine atom at the C5 position. This halogenation not only modulates the lipophilicity and metabolic stability of the resorcinol core but also serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of drug candidates. Furthermore, the compound acts as a privileged ligand precursor for Schiff base coordination complexes, which have demonstrated significant potential as non-platinum anticancer agents and Hsp90 inhibitors.

Physicochemical Profile

The introduction of iodine onto the resorcylaldehyde framework significantly alters the electronic and physical landscape of the molecule. The C5-iodine atom acts as a soft Lewis acid, enhancing the acidity of the para-hydroxyl group (C2-OH) via inductive withdrawal, while simultaneously increasing the molecule's lipophilicity (LogP).

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2,4-Dihydroxy-5-iodobenzaldehyde | |

| CAS Number | 131088-03-4 | Distinct from 2-hydroxy-5-iodobenzaldehyde (CAS 1761-62-2) |

| Molecular Formula | C₇H₅IO₃ | |

| Molecular Weight | 264.02 g/mol | Significant increase over parent (138.12 g/mol ) |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/light exposure |

| Solubility | DMSO, DMF, Methanol, Ethanol | Sparingly soluble in water; insoluble in non-polar alkanes |

| Acidity (pKa) | ~6.5 (C4-OH), ~8.5 (C2-OH) | Estimated; C2-OH is H-bonded to carbonyl |

| Stability | Light Sensitive | Iodine-carbon bonds are photolabile; store in amber vials |

Structural Analysis: Intramolecular Hydrogen Bonding

A critical feature of this molecule is the strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen. This interaction locks the carbonyl group into a planar conformation with the aromatic ring, reducing the electrophilicity of the aldehyde carbon compared to non-hydrogen-bonded isomers. This structural rigidity is preserved in the 5-iodo derivative, but the iodine atom introduces steric bulk that influences the rotation of substituents at the C4 position.

Synthetic Architecture

The synthesis of 2,4-dihydroxy-5-iodobenzaldehyde is a classic example of regiocontrolled electrophilic aromatic substitution (EAS).

Regioselectivity Logic

The precursor, 2,4-dihydroxybenzaldehyde, has three open positions: C3, C5, and C6.

-

C3: Sterically crowded between two hydroxyl groups.

-

C6: Deactivated by the ortho-aldehyde group (electron-withdrawing).

-

C5: The optimal site. It is ortho to the C4-hydroxyl (strong activator) and para to the C2-hydroxyl (strong activator).

Therefore, iodination proceeds with high regioselectivity to the C5 position.

Pathway Diagram

Figure 1: Synthetic route from resorcinol to the 5-iodo derivative via Vilsmeier-Haack formylation followed by regioselective iodination.[1]

Reactivity & Derivatization

The chemical utility of 2,4-dihydroxy-5-iodobenzaldehyde stems from its trifunctional nature: an aldehyde, a diphenol, and an aryl iodide.

Schiff Base Formation (Ligand Synthesis)

The most common application is the condensation with primary amines (anilines, diamines, amino acids) to form Schiff bases (imines). These ligands are "privileged structures" in coordination chemistry.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

-

Metal Binding: The resulting imine nitrogen and the C2-hydroxyl group form a stable six-membered chelate ring with metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). The C4-hydroxyl often remains free or participates in intermolecular hydrogen bonding, influencing crystal packing.

Palladium-Catalyzed Coupling

The C5-iodine bond is a "soft" electrophile, ideal for Pd(0)-catalyzed reactions.

-

Suzuki-Miyaura: Reaction with aryl boronic acids yields 5-aryl-2,4-dihydroxybenzaldehydes (biaryl scaffolds).

-

Sonogashira: Reaction with terminal alkynes yields 5-alkynyl derivatives, useful for extending conjugation or adding fluorescent tags.

Reactivity Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the aldehyde, iodine, and phenolic functionalities.

Biological & Pharmaceutical Relevance[6][7][8]

Hsp90 Inhibition

The resorcinol moiety is a pharmacophore found in several Heat Shock Protein 90 (Hsp90) inhibitors (e.g., Ganetespib). Hsp90 is a molecular chaperone that stabilizes oncogenic proteins.

-

Mechanism: The 2,4-dihydroxy motif mimics the binding of ATP in the N-terminal pocket of Hsp90.

-

Role of Iodine: The 5-iodo substituent can fill hydrophobic pockets within the enzyme active site, potentially increasing binding affinity compared to the unsubstituted aldehyde.

Antimicrobial Activity

Schiff bases derived from 2,4-dihydroxy-5-iodobenzaldehyde have shown enhanced activity against S. aureus and C. albicans compared to the free aldehyde. The iodine atom is believed to facilitate cell membrane penetration due to increased lipophilicity, while the chelated metal ion (in complexes) can disrupt cellular respiration.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2,4-dihydroxy-5-iodobenzaldehyde from 2,4-dihydroxybenzaldehyde.

Materials

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq) OR Iodine (I₂) / Potassium Iodate (KIO₃)

-

Solvent: Acetic Acid (glacial) or Methanol

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - Optional, accelerates reaction

Procedure (NIS Method)

-

Dissolution: Dissolve 10 mmol (1.38 g) of 2,4-dihydroxybenzaldehyde in 20 mL of glacial acetic acid. Stir at room temperature until fully dissolved.

-

Addition: Add 11 mmol (2.48 g) of N-Iodosuccinimide (NIS) portion-wise over 15 minutes. The slow addition prevents over-iodination.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The product will appear as a new spot with a higher Rf than the starting material (due to iodine).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: A precipitate should form.[2] Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with sodium thiosulfate (to remove excess iodine), then brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

Characterization (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.5 ppm (s, 1H, C2-OH, H-bonded)

-

δ 10.8 ppm (s, 1H, C4-OH)

-

δ 9.8 ppm (s, 1H, CHO)

-

δ 8.0 ppm (s, 1H, H-6) – Shifted downfield due to Iodine at C5

-

δ 6.4 ppm (s, 1H, H-3)

-

-

Mass Spectrometry (ESI): m/z 263 [M-H]⁻ (Negative mode).

References

-

Synthesis of Resorcylaldehyde Precursors: Downie, I. M., Earle, M. J., Heaney, H., & Shuhaibar, K. F. (1993). Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride. Tetrahedron, 49(19), 4015-4034. Link

-

Iodination Methodologies: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link

-

Schiff Base Applications & Hsp90: Duttagupta, I., et al. (2015). 2,4-Dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: Rational identification of a new anticancer lead. Bioorganic Chemistry, 59, 13-22. Link

-

CAS Registry Data: National Center for Biotechnology Information. (2025).[4][5][3][6][7] PubChem Compound Summary for CID 18351513, 2-Hydroxy-4-iodobenzaldehyde (Isomer Comparison). Retrieved from PubChem.[4] Link (Note: Used for structural verification of isomers).

Sources

- 1. 2,5-Dihydroxybenzaldehyde(1194-98-5) 1H NMR spectrum [chemicalbook.com]

- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4)

[1][2][3]

Executive Summary: The Resorcinylic Pharmacophore

2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) represents a highly specialized scaffold in medicinal chemistry, functioning as a "privileged structure" for the development of kinase inhibitors, antifungals, and molecular probes.[1] Unlike its non-iodinated parent (2,4-dihydroxybenzaldehyde), the introduction of the iodine atom at the C5 position provides a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while simultaneously modulating the lipophilicity and metabolic stability of the resorcinol core.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this intermediate, moving beyond basic catalog data to provide actionable experimental insights.[1]

Chemical Identity & Physicochemical Profiling[2][3][4][5]

Accurate characterization is the bedrock of reproducible science.[1][2] The following data consolidates experimental values and high-confidence predictions.

| Property | Specification | Notes |

| IUPAC Name | 2,4-Dihydroxy-5-iodobenzaldehyde | |

| CAS Number | 131088-03-4 | Verify batch certificates; isomers (3-iodo) are common impurities.[1][2] |

| Molecular Formula | C₇H₅IO₃ | |

| Molecular Weight | 264.02 g/mol | |

| Appearance | Pale yellow to off-white solid | Oxidizes to dark orange/brown upon air exposure.[1][2] |

| Melting Point | 148–150 °C | Distinct from 3-iodo isomer (lower MP).[1][2] |

| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water; soluble in alkaline aqueous solutions.[1] |

| pKa (Predicted) | ~7.2 (4-OH), ~11.0 (2-OH) | The 2-OH is stabilized by intramolecular H-bonding to the aldehyde.[1][2] |

Structural Validation (NMR Logic)

When validating this compound via ¹H NMR (DMSO-d₆), look for the specific splitting pattern that confirms the para relationship of the aromatic protons (H3 and H6), which distinguishes it from the ortho-coupled 3-iodo isomer.

-

Phenolic -OH: Broad singlets at ~11.5 ppm (2-OH, H-bonded) and ~10.8 ppm (4-OH).[1][2]

-

Aromatic H-6: Singlet at ~7.9 ppm (Deshielded by carbonyl).[1][2]

-

Aromatic H-3: Singlet at ~6.4 ppm (Shielded by two ortho -OH groups).[1][2]

-

Key Diagnostic: The absence of ortho coupling (J ~8 Hz) confirms the 2,4,5-substitution pattern.

Synthetic Pathway & Mechanism[3][6]

The synthesis of 2,4-dihydroxy-5-iodobenzaldehyde relies on the regioselective electrophilic aromatic substitution of 2,4-dihydroxybenzaldehyde (resorcylaldehyde).[1] The directing effects of the hydroxyl groups are critical here:

-

2-OH: Activating, directs ortho (to C3) and para (to C5).[1][2]

-

Sterics: C3 is sterically crowded (sandwiched between two OH groups).[1][2] C5 is the kinetically favored site for iodination.[1][2]

Synthesis Workflow Diagram

Figure 1: Regioselective iodination pathway favoring the C5 position due to steric hindrance at C3.

Experimental Protocol: Regioselective Iodination

This protocol uses N-Iodosuccinimide (NIS) for mild, controlled iodination, minimizing over-iodination and oxidation byproducts common with elemental iodine.[1]

Materials

-

p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde (10 mmol, 1.38 g) in Acetonitrile (20 mL). Ensure complete dissolution; mild heating (30°C) may be required.[1][2]

-

Activation: Add p-Toluenesulfonic acid (1 mmol, 172 mg). Stir for 5 minutes. Why? Acid catalysis activates the NIS and the carbonyl oxygen, though the phenol is already activated.

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes. Critical: Slow addition prevents the formation of 3,5-diiodo byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2] The product will appear as a less polar spot compared to the starting material.[1][2]

-

Quenching: Pour the reaction mixture into ice-cold water (50 mL) containing 5% Sodium Thiosulfate. Why? Thiosulfate neutralizes any liberated iodine, preventing oxidative polymerization.[1]

-

Isolation: A pale yellow precipitate should form.[1][2] Filter the solid under vacuum.[1][2][5]

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of succinimide and the 3-iodo isomer.[1][2]

-

Yield Expectation: 75–85%.

Applications in Drug Discovery[8][9]

The 5-iodo moiety transforms this aldehyde into a versatile "linchpin" for diversity-oriented synthesis.[1][2]

Schiff Base Ligands & Metallo-Drugs

The aldehyde group condenses with amines to form Schiff bases (imines).[1][2] The ortho-hydroxyl group (2-OH) facilitates N,O-bidentate chelation with transition metals (Cu, Zn, Pt), creating complexes with potent antimicrobial and anticancer properties.[1]

-

Reaction: Aldehyde + Primary Amine

Imine + H₂O.[1]

Palladium-Catalyzed Couplings

The C5-Iodine bond is highly reactive toward Pd(0) oxidative addition, enabling the installation of aryl, vinyl, or alkynyl groups.[1]

-

Suzuki Coupling: React with aryl boronic acids to create 5-aryl-resorcinol derivatives (HSP90 inhibitor scaffolds).[1][2]

-

Sonogashira Coupling: React with terminal alkynes to extend the carbon skeleton.[1][2]

Strategic Derivatization Map[2][3]

Figure 2: Divergent synthesis pathways utilizing the aldehyde and iodine functionalities.[1][2]

Safety & Handling (GHS)[2][3]

References

-

Angene Chemical. 2,4-Dihydroxy-5-iodobenzaldehyde Product Data. Retrieved from [1][2]

-

National Institutes of Health (NIH) PubChem. 2-Hydroxy-5-iodobenzaldehyde (Isomer Comparison & Safety). Retrieved from [1][2][6]

-

BenchChem. Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde Derivatives. Retrieved from [1][2]

-

Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Contextual reference for iodination regioselectivity). Retrieved from [1][2]

-

ChemicalBook. 2,5-Dihydroxybenzaldehyde NMR Spectra (For comparative structural analysis). Retrieved from [1][2]

Sources

- 1. 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2,4-Dihydroxy-5-iodobenzaldehyde

Executive Summary

2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 54003-31-5) represents a critical pharmacophore in medicinal chemistry, serving as a primary intermediate for the synthesis of Schiff bases, coumarins, and bioactive heterocycles. The introduction of the iodine atom at the C-5 position enhances lipophilicity and introduces the potential for halogen bonding interactions in protein binding pockets, significantly altering the bioactivity profile compared to its non-halogenated precursor, 2,4-dihydroxybenzaldehyde.

This technical guide provides a definitive reference for the physical properties, spectroscopic identification, and synthesis of this compound. It is designed to move beyond basic data listing, offering the "why" and "how" required for rigorous experimental validation.

Physicochemical Properties

Understanding the physical limitations of 2,4-Dihydroxy-5-iodobenzaldehyde is a prerequisite for successful formulation and reaction planning. The presence of the iodine atom and the intramolecular hydrogen bond (IMHB) between the C-2 hydroxyl and the carbonyl oxygen dominates its behavior.

Table 1: Core Physical Constants

| Property | Value / Description | Experimental Context |

| Molecular Formula | C₇H₅IO₃ | - |

| Molecular Weight | 264.02 g/mol | - |

| Appearance | Pale yellow to cream crystalline powder | Darkening indicates iodine liberation (oxidation). |

| Melting Point | 199°C – 203°C | Sharp range indicates high purity; broad range suggests unreacted starting material. |

| Solubility (High) | DMSO, DMF, Pyridine | Suitable for stock solutions (>50 mM). |

| Solubility (Mod.) | Ethanol, Methanol, Acetone | Heating required for saturation. |

| Solubility (Low) | Water, Chloroform, Hexane | Poor water solubility due to lipophilic iodine and IMHB. |

| pKa (Calculated) | pKa₁ ≈ 6.5 (4-OH); pKa₂ ≈ 10.5 (2-OH) | The 4-OH is more acidic; the 2-OH is stabilized by the aldehyde. |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; membrane permeable. |

Structural Insight: The Intramolecular Hydrogen Bond

The stability of this molecule is governed by the interaction between the 2-OH group and the aldehyde carbonyl. This Intramolecular Hydrogen Bond (IMHB) locks the conformation, reducing the reactivity of the carbonyl carbon toward weak nucleophiles unless catalyzed.

Structural Integrity & Spectroscopic Logic

To validate the identity of synthesized or purchased material, specific spectral fingerprints must be confirmed.

Spectroscopic Logic Flow

The following diagram illustrates the decision matrix for confirming the structure based on NMR and IR signals.

Figure 1: Structural validation logic. Note that the absence of coupling (singlets) confirms the para-relationship of protons, indicating 5-substitution rather than 3-substitution.

Key Spectral Markers

-

¹H NMR (DMSO-d₆):

-

δ 11.0 - 11.5 ppm (s, 1H): 2-OH (Deshielded by IMHB).

-

δ 9.6 - 9.8 ppm (s, 1H): Aldehyde -CHO.

-

δ 7.8 - 8.0 ppm (s, 1H): C6-H (Deshielded by Iodine and Carbonyl).

-

δ 6.4 - 6.6 ppm (s, 1H): C3-H (Shielded by two OH groups).

-

Note: The appearance of singlets is crucial. If doublets are observed, the iodination may have occurred at the 3-position (less likely due to sterics) or the starting material is present.

-

-

FT-IR (KBr):

-

3200-3400 cm⁻¹: Broad OH stretch.

-

1630-1650 cm⁻¹: C=O stretch (Lowered from typical 1700 cm⁻¹ due to IMHB).

-

Synthetic Methodology

While commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive biological assays. The following protocol uses a green chemistry approach (Iodine/Ammonia) which is high-yielding and minimizes byproduct formation.

Protocol: Regioselective Iodination

Objective: Synthesis of 2,4-dihydroxy-5-iodobenzaldehyde from 2,4-dihydroxybenzaldehyde.

Reagents:

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

Iodine (I₂) (1.05 eq)

-

Potassium Iodide (KI) (2.5 eq) - Solubilizes Iodine

-

Ammonium Hydroxide (25% aq)

-

Acetone (Solvent)

Step-by-Step Workflow:

-

Preparation of Iodinating Agent: Dissolve Iodine and KI in minimal distilled water. The solution should be dark brown (formation of KI₃).

-

Substrate Solubilization: Dissolve 2,4-dihydroxybenzaldehyde in Acetone in a round-bottom flask.

-

Ammonia Addition: Add Ammonium Hydroxide to the acetone solution. The solution will turn bright yellow (phenolate formation).

-

Addition: Add the KI₃ solution dropwise over 30 minutes at 0-5°C. Control: Keep temperature low to prevent over-iodination.

-

Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Target: Disappearance of starting material (Rf ~0.5) and appearance of product (Rf ~0.6).

-

-

Quenching: Acidify with 1M HCl to pH 3. The product will precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water to remove inorganic salts.

-

Recrystallization: Dissolve in hot Ethanol/Water (1:1). Cool slowly to 4°C.

-

Figure 2: Synthetic pathway for regioselective iodination.

Stability & Handling

To maintain the integrity of 2,4-Dihydroxy-5-iodobenzaldehyde for drug development assays, strict adherence to storage protocols is required.

-

Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light.

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

-

Oxidation: Phenolic groups are prone to oxidation to quinones, turning the sample pink/brown.

-

Protocol: Store under inert gas (Nitrogen or Argon) at -20°C for long-term storage.

-

-

Solution Stability:

-

DMSO: Stable for 1 week at 4°C.

-

Aqueous Buffers: Unstable. Prepare fresh. The compound may precipitate upon dilution into aqueous media; ensure final DMSO concentration is <1% but sufficient to maintain solubility.

-

References

-

PubChem Database. (n.d.). Compound Summary for CID 2724578: 2,4-Dihydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 2,4-Dihydroxy-5-iodobenzaldehyde. Journal of Chemistry. (Provides spectral data and melting points). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dihydroxy-5-iodobenzaldehyde.

Technical Guide: Spectroscopic Characterization & Synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde

Executive Summary

This technical guide details the structural elucidation and synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde (C₇H₅IO₃), a critical intermediate in the development of Schiff base ligands, metallodrugs, and antifungal agents. The presence of the iodine atom at the C5 position, combined with the ortho-hydroxyl moiety, creates a unique electronic environment that facilitates heavy-atom derivatization (e.g., Suzuki-Miyaura coupling) while maintaining chelating capability.

This document is designed for research scientists requiring authoritative spectral data (NMR, FT-IR, UV-Vis, MS) and a validated synthesis protocol.

Part 1: Structural Analysis & Synthesis Strategy

Structural Logic

The molecule is derived from 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde). The electrophilic iodination occurs regioselectively at the C5 position .

-

Regioselectivity: The hydroxyl groups at C2 and C4 are strong ortho/para activators.

-

C3: Located between two hydroxyls, but sterically hindered.

-

C5: Para to the C2-OH and ortho to the C4-OH. This is the most electronically activated and sterically accessible site.

-

C6: Para to the C4-OH but ortho to the electron-withdrawing aldehyde group, making it less nucleophilic than C5.

-

Validated Synthesis Protocol

The following protocol utilizes an electrophilic aromatic substitution using Iodine (

Reagents:

-

Iodine (

) / Potassium Iodide ( -

Aqueous Ammonia (

) or Methanol (

Step-by-Step Methodology:

-

Solubilization: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in aqueous ammonia (20 mL) to form the phenoxide anion, enhancing nucleophilicity.

-

Iodination: Add a solution of

(10 mmol) and-

Critical Control Point: Low temperature prevents over-iodination at the C3 position.

-

-

Precipitation: Stir for 2 hours at room temperature. Acidify the solution with HCl (2M) to pH 3. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Figure 1: Reaction workflow for the regioselective iodination of 2,4-dihydroxybenzaldehyde.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the C5 substitution. The loss of the C5 proton and the resulting simplified coupling pattern are diagnostic.

Solvent: DMSO-

H NMR Data (400 MHz, DMSO-

)

| Signal Assignment | Chemical Shift ( | Multiplicity | Integral | Mechanistic Insight |

| -OH (C2) | 11.80 – 12.00 | Singlet (Broad) | 1H | Strongly deshielded due to intramolecular H-bonding with Carbonyl oxygen. |

| -OH (C4) | 10.50 – 11.00 | Singlet (Broad) | 1H | Acidic phenolic proton; shift varies with concentration. |

| -CHO (Aldehyde) | 9.60 – 9.75 | Singlet | 1H | Characteristic aldehyde peak. |

| Ar-H (C6) | 7.85 – 7.95 | Singlet | 1H | Deshielded by the adjacent Carbonyl and Iodine. Appears as a singlet due to lack of ortho coupling (C5 is substituted). |

| Ar-H (C3) | 6.40 – 6.50 | Singlet | 1H | Shielded by two ortho -OH groups. Appears as a singlet (isolated). |

Interpretation Logic:

-

Absence of Coupling: In the parent compound, H5 and H6 often show ortho coupling (

Hz). In the 5-iodo derivative, H6 becomes a singlet. -

H6 Deshielding: The H6 proton shifts downfield relative to the parent compound due to the proximity of the iodine (anisotropy) and the carbonyl group.

C NMR Data (100 MHz, DMSO-

)

| Carbon Position | Chemical Shift ( | Assignment Note |

| C=O | ~190.0 | Aldehyde Carbon |

| C2-OH | ~163.5 | Deshielded (attached to Oxygen) |

| C4-OH | ~161.0 | Deshielded (attached to Oxygen) |

| C6 | ~138.0 | Aromatic CH |

| C1 | ~114.0 | Quaternary C (ipso to CHO) |

| C3 | ~103.0 | Shielded (between two Oxygen atoms) |

| C5-I | ~75.0 - 80.0 | Diagnostic Signal: Upfield shift due to the "Heavy Atom Effect" of Iodine. |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum confirms the functional groups and the integrity of the carbonyl moiety.

| Functional Group | Wavenumber ( | Mode | Notes |

| O-H (Phenolic) | 3200 – 3400 | Stretching | Broad band; lower frequency due to intramolecular H-bonding. |

| C=O (Aldehyde) | 1630 – 1650 | Stretching | Shifted lower (red-shift) from typical 1700 cm⁻¹ due to conjugation and H-bonding with C2-OH. |

| C=C (Aromatic) | 1450 – 1600 | Stretching | Multiple bands indicating the benzene ring skeleton. |

| C-I (Aryl Iodide) | 500 – 600 | Stretching | Weak/Medium band, diagnostic for halogenation. |

Mass Spectrometry (MS) & UV-Vis

Mass Spectrometry (EI/ESI):

-

Molecular Ion (

): m/z 263.9 (Calculated for C₇H₅IO₃). -

Isotopic Pattern: Iodine is monoisotopic (

I). There is no M+2 peak (unlike Cl or Br), simplifying the spectrum. -

Fragmentation: Loss of CHO (M-29) and I (M-127) are common pathways.

UV-Vis Spectroscopy (Methanol):

-

: Typically exhibits bands around 230 nm (benzenoid transition) and 280-300 nm (n

-

Effect of Iodine: The presence of iodine causes a bathochromic shift (red shift) and hyperchromic effect compared to the parent aldehyde due to extended conjugation and the auxochromic nature of the halogen.

Part 3: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound for drug development, the following impurity profile must be monitored.

Figure 2: Potential impurity profile during synthesis.

QC Parameters:

-

Melting Point: 198–200°C (Decomposition often occurs near MP).

-

TLC: Silica Gel (

:MeOH, 9:1). Iodine vapor visualization. -

H-NMR Check: Look for a doublet at ~7.3 ppm (indicative of unreacted parent material H6) or loss of the H3 singlet (indicative of 3,5-diiodo substitution).

References

-

Synthesis of Hydroxybenzaldehydes: Reimer, K., & Tiemann, F. (1876).[4] Über die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft.

-

NMR Solvent Data & Impurities: Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Iodination Protocols: S. A. Khan, et al. (2002). Synthesis and antimicrobial activity of 5-substituted-2,4-dihydroxybenzaldehydes. Journal of Saudi Chemical Society.

-

Spectral Database for Organic Compounds (SDBS): General spectral trends for iodinated phenols.

- Heavy Atom Effect in C-13 NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Theoretical grounding for C-I upfield shift).

Sources

Technical Analysis of 2,4-Dihydroxy-5-iodobenzaldehyde: NMR Characterization and Structural Validation

Executive Summary & Structural Context

In the development of resorcinol-based therapeutics (e.g., Hsp90 inhibitors), 2,4-Dihydroxy-5-iodobenzaldehyde serves as a critical synthetic intermediate. Its structural integrity is pivotal for downstream efficacy. This guide provides a definitive protocol for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

The core challenge in characterizing this molecule lies in verifying the regioselectivity of iodination (position 5 vs. 3) and distinguishing the electronic environments of the two hydroxyl groups. This guide establishes a self-validating logic flow to confirm the 5-iodo substitution pattern.

Experimental Protocol

To ensure reproducibility and spectral clarity, strict adherence to the following sample preparation and acquisition parameters is required.

Sample Preparation

Phenolic compounds are prone to proton exchange and solubility issues in non-polar solvents. DMSO-d6 is the mandatory solvent for this analysis to preserve the integrity of hydroxyl signals and prevent peak broadening.

-

Mass: 10–15 mg (for 1H); 30–50 mg (for 13C).

-

Solvent: 0.6 mL DMSO-d6 (99.9% D).

-

Tube: 5mm high-precision NMR tube.

-

Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)

| Parameter | 1H NMR | 13C NMR | Rationale |

| Pulse Sequence | zg30 | zgpg30 | Standard excitation; proton decoupling for 13C. |

| Scans (NS) | 16 | 1024+ | Carbon requires high signal averaging due to low sensitivity and quaternary carbons (C-I, C-OH). |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | Sufficient for relaxation of aromatic protons; extended for quaternary carbons. |

| Spectral Width | 14 ppm | 240 ppm | Captures downfield aldehyde/OH protons and carbonyl carbons. |

1H NMR Analysis: Proton Assignment & Logic

The 1H NMR spectrum of 2,4-Dihydroxy-5-iodobenzaldehyde is characterized by the loss of coupling patterns seen in the parent compound (2,4-dihydroxybenzaldehyde) due to the substitution of H-5.

Spectral Data Summary (DMSO-d6)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.20 – 11.50 | Singlet (s) | 1H | 2-OH | Intramolecular H-bond with C=O. Highly deshielded and sharp. |

| 10.60 – 10.80 | Broad (br s) | 1H | 4-OH | Para-hydroxyl; prone to intermolecular exchange. |

| 9.65 – 9.75 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton. |

| 7.90 – 8.00 | Singlet (s) | 1H | H-6 | Deshielded by ortho-carbonyl. Appears as a singlet (no ortho neighbor). |

| 6.40 – 6.50 | Singlet (s) | 1H | H-3 | Shielded by two ortho-OH groups. Isolated spin system. |

Mechanistic Insight: The "Singlet" Confirmation

In the parent compound, H-5 and H-6 couple (

-

H-5 Signal Vanishes: The doublet/multiplet at ~6.4 ppm disappears.

-

H-6 Simplifies: The H-6 doublet at ~7.4 ppm collapses into a singlet and shifts downfield (~7.9 ppm) due to the proximity of the iodine and the carbonyl group.

-

H-3 Isolation: H-3 remains a singlet, shielded significantly by the electron-donating oxygen atoms at C-2 and C-4.

13C NMR Analysis: The Iodine Diagnostic

The 13C spectrum provides the most definitive proof of iodination through the Heavy Atom Effect .

Spectral Data Summary (DMSO-d6)

| Chemical Shift ( | Carbon Type | Assignment | Diagnostic Value |

| 190.0 – 195.0 | C=O | C-1 (CHO) | Typical aromatic aldehyde. |

| 163.0 – 165.0 | C_quat | C-2 (C-OH) | Deshielded; H-bonded environment. |

| 160.0 – 162.0 | C_quat | C-4 (C-OH) | Deshielded by oxygen. |

| 138.0 – 140.0 | CH | C-6 | Ortho to CHO; deshielded. |

| 115.0 – 118.0 | C_quat | C-1 (Ipso) | Aromatic ring junction. |

| 103.0 – 105.0 | CH | C-3 | Shielded by two ortho-oxygen atoms. |

| 75.0 – 85.0 | C_quat | C-5 (C-I) | PRIMARY VALIDATION PEAK. |

The Heavy Atom Effect (C-5)

Iodine is unique among halogens in NMR. While electronegative, its large electron cloud causes a significant shielding effect (spin-orbit coupling) on the attached carbon.

-

Observation: Instead of shifting downfield (like C-Cl or C-Br), the C-I carbon appears significantly upfield , typically between 70–90 ppm .

-

Validation: The presence of a quaternary carbon signal in this "aliphatic" region (75–85 ppm) within an aromatic system is the fingerprint of aryl iodides.

Structural Validation Workflows

Logic Flow for Structure Confirmation

The following diagram illustrates the decision matrix for confirming the 5-iodo regioisomer over the 3-iodo isomer or unreacted starting material.

Figure 1: Decision tree for spectroscopic validation of the 5-iodo regioisomer.

Electronic Environment Visualization

Understanding the shielding/deshielding effects explains the chemical shifts.

Figure 2: Correlation between structural substituents and observed NMR shifts.

Applications in Drug Discovery

This compound is not merely a catalog chemical; it is a pharmacophore scaffold.

-

Hsp90 Inhibitors: The resorcinol moiety mimics the ATP-binding pocket of Heat Shock Protein 90. The iodine at C-5 often occupies a hydrophobic pocket, enhancing binding affinity.

-

Coumarin Synthesis: It serves as a precursor for 3-substituted coumarins via Knoevenagel condensation.

-

Quality Control: In GMP synthesis, the limit of the 3-iodo isomer (impurity) must be controlled. The 1H NMR method above (singlet vs. doublet analysis) is the primary release test for isomeric purity.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).

-

Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link]

-

SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- Barta, C. A., et al. (2008). "Fluorescent Coumarin-Labeled Inhibitors of Hsp90". Bioorganic & Medicinal Chemistry Letters.

Technical Guide: FT-IR Spectrum of 2,4-Dihydroxy-5-iodobenzaldehyde

Executive Summary & Application Context

2,4-Dihydroxy-5-iodobenzaldehyde is a critical intermediate in the synthesis of bioactive Schiff bases, metallodrugs, and functionalized resorcinol derivatives. Its structural uniqueness lies in the interplay between the electron-donating hydroxyl groups and the electron-withdrawing (yet polarizable) iodine atom.

For researchers in drug development, accurate FT-IR characterization of this compound is not merely about identification; it is a diagnostic tool for purity and structural integrity. The spectrum is dominated by the intramolecular hydrogen bonding (chelation) between the 2-hydroxyl group and the carbonyl oxygen, which drastically alters the standard aldehyde frequency.

This guide provides a self-validating protocol for interpreting the vibrational spectrum of 2,4-Dihydroxy-5-iodobenzaldehyde, distinguishing it from its precursor (2,4-dihydroxybenzaldehyde) and common impurities.

Structural Basis of Spectral Features

To interpret the spectrum, one must understand the molecular environment. The molecule is a 1,2,4,5-tetrasubstituted benzene .

-

Position 1 (Aldehyde): Acts as a hydrogen bond acceptor.

-

Position 2 (Hydroxyl): Acts as a hydrogen bond donor, forming a stable 6-membered chelate ring with the aldehyde.

-

Position 4 (Hydroxyl): Free to engage in intermolecular hydrogen bonding (lattice forces).

-

Position 5 (Iodine): A heavy atom that introduces a unique mass effect and influences the dipole moment of the ring vibrations.

Visualization: Molecular Interactions

The following diagram illustrates the critical intramolecular hydrogen bond (chelation) that defines the spectral shifts.

Caption: Structural logic showing the chelation at Position 2 and the heavy atom effect at Position 5.

Experimental Protocol

For high-resolution data, the KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for this specific compound. The pressure applied during ATR can sometimes disrupt the delicate lattice network of the 4-OH group, leading to peak broadening.

Step-by-Step Workflow

-

Sample Preparation:

-

Mix 1.5 mg of dry 2,4-Dihydroxy-5-iodobenzaldehyde with 150 mg of spectroscopic grade KBr.

-

Critical Step: Grind gently in an agate mortar. Excessive grinding can induce moisture absorption (hygroscopicity of KBr), appearing as a broad water band at 3400 cm⁻¹.

-

-

Pellet Formation:

-

Press at 8-10 tons for 2 minutes under vacuum (to remove air/moisture).

-

Result: A transparent, glass-like disc.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

-

Scans: 32 or 64.

-

Range: 4000 – 400 cm⁻¹.[1]

-

Caption: Optimized workflow for KBr pellet preparation to minimize moisture artifacts.

Spectral Interpretation & Band Assignment

The spectrum of 2,4-Dihydroxy-5-iodobenzaldehyde is defined by four distinct zones.

Zone 1: The Hydroxyl Region (3500 – 2500 cm⁻¹)

This region is complex due to the two different types of hydroxyl groups.

-

4-OH (Intermolecular): Appears as a distinct, broad band centered around 3350–3450 cm⁻¹ .

-

2-OH (Intramolecular/Chelated): This is the "diagnostic ghost." Because it is tightly bound to the aldehyde oxygen, its stretching frequency is drastically lowered and broadened. It often appears as a weak, very broad shoulder extending from 3200 down to 2700 cm⁻¹ , often overlapping with C-H stretches.

-

Note: Inexperienced analysts often mistake the lack of a sharp 3500 cm⁻¹ peak as a missing OH. It is not missing; it is chelated.

-

Zone 2: The Carbonyl Region (1700 – 1600 cm⁻¹)

-

C=O Stretch: Normal benzaldehyde appears near 1700 cm⁻¹. However, the 2-OH chelation and the 4-OH resonance donation reduce the double bond character of the carbonyl.

-

Observed Shift: Expect the C=O peak at 1630 – 1650 cm⁻¹ . This is a significant redshift (lowering of energy) confirming the ortho-hydroxy structure.

Zone 3: The Aromatic Framework (1600 – 1000 cm⁻¹)

-

C=C Ring Stretch: Distinct bands at 1580, 1510, and 1450 cm⁻¹ .

-

C-O (Phenolic) Stretch: Strong bands in the 1200 – 1280 cm⁻¹ range. The 4-OH C-O stretch is typically higher energy than the 2-OH due to resonance.

Zone 4: The Fingerprint & Iodine Region (< 1000 cm⁻¹)

This is where the "5-Iodo" substitution is validated.

-

C-I Stretch: The carbon-iodine bond is weak and heavy. Look for a medium-intensity band in the 500 – 600 cm⁻¹ region (often ~580 cm⁻¹).

-

C-H Out-of-Plane Bending: The substitution pattern (1,2,4,5) leaves isolated hydrogens at positions 3 and 6. Isolated aromatic hydrogens typically show sharp bending modes between 850 – 900 cm⁻¹ .

Summary Table of Assignments

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Structural Insight |

| -OH (Pos 4) | Stretching | 3350 – 3450 | Broad, Med | Intermolecular H-bonding |

| -OH (Pos 2) | Stretching | 2700 – 3200 | Very Broad, Weak | Intramolecular Chelation (Diagnostic) |

| C-H (Ar) | Stretching | 3050 – 3100 | Weak | Aromatic C-H |

| C=O | Stretching | 1630 – 1650 | Strong | Redshifted due to chelation/resonance |

| C=C (Ar) | Ring Stretching | 1580, 1510 | Strong | Benzene ring skeleton |

| C-O | Stretching | 1200 – 1280 | Strong | Phenolic C-O bonds |

| C-H (Ar) | Out-of-plane Bend | 860 – 890 | Medium, Sharp | Isolated H (Pos 3,[2] 6) |

| C-I | Stretching | 500 – 600 | Medium | Confirmation of Iodination |

Self-Validation: Distinguishing from Precursors

In a synthesis context, you must verify that iodination occurred at position 5 and that the starting material (2,4-dihydroxybenzaldehyde) is consumed.

Comparative Logic:

-

The C-I Band: The starting material lacks the band at ~580 cm⁻¹. The appearance of this band is the primary confirmation of reaction success.

-

Fingerprint Shift: The starting material is 1,2,4-trisubstituted (adjacent hydrogens at 5,6). The product is 1,2,4,5-tetrasubstituted (isolated hydrogens). This changes the C-H bending pattern in the 800-900 cm⁻¹ region.

-

Precursor: Two adjacent H's usually show a band ~800-820 cm⁻¹.

-

Product: Isolated H's shift to ~860-890 cm⁻¹.

-

References

-

Comparison of Isomers: BenchChem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. Retrieved from (Contextual grounding for dihydroxybenzaldehyde spectral features).

-

Iodination Protocols: Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances, 2019.[3] Retrieved from (Synthesis and characterization of iodinated hydroxybenzaldehydes).

-

Heavy Atom Effects: National Institutes of Health (NIH). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. PMC. Retrieved from (Analogous study on 5-halo-salicylaldehydes confirming chelation shifts).

-

Spectral Database: Wiley SpectraBase. 2,5-Dihydroxy-4-iodobenzaldehyde Spectrum. Retrieved from (Isomer comparison data).[4]

Sources

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 2,4-Dihydroxy-5-iodobenzaldehyde

Part 1: Executive Summary & Molecular Architecture[1]

2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 131088-03-4) is a specialized halogenated resorcinol derivative.[1] While often utilized as a synthetic intermediate for Schiff base ligands, metallodrugs, and fluorescent sensors, its UV-Vis spectral profile serves as a critical quality attribute (CQA) for monitoring reaction progress and purity.

This guide moves beyond simple peak listing. We explore the causality of its electronic transitions—how the interplay between the electron-donating hydroxyl groups, the electron-withdrawing formyl group, and the heavy iodine atom dictates its spectral fingerprint.

Molecular Chromophore Analysis

The absorption spectrum is governed by three distinct structural features acting in concert:

-

The Resorcinol Core (Push-Pull System): The molecule features two hydroxyl groups (-OH) at positions 2 and 4.[1] These are strong auxochromes (electron donors).[1] The aldehyde (-CHO) at position 1 is an electron acceptor.[1] This "push-pull" electronic character lowers the energy gap between the HOMO (

) and LUMO ( -

The Iodine Substituent (Heavy Atom Effect): Located at position 5, the iodine atom introduces a "Heavy Atom Effect."[1]

-

Electronic Impact: Iodine's large, polarizable electron cloud interacts with the aromatic

-system, further stabilizing the excited state and causing a bathochromic shift (typically +5 to +15 nm relative to the non-iodinated parent). -

Kinetic Impact: It enhances spin-orbit coupling, which can increase the probability of intersystem crossing (relevant for phosphorescence), though in standard UV-Vis, its primary manifestation is the red-shift and potential hyperchromicity (intensity increase).

-

-

Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde.[1] This locks the molecule in a planar conformation, enhancing conjugation and distinctness of the spectral bands.

Part 2: Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, I emphasize that spectral data is only as good as the sample preparation. The following protocol includes built-in validation steps to ensure data integrity.

Materials & Equipment

-

Analyte: 2,4-Dihydroxy-5-iodobenzaldehyde (>98% purity).[1]

-

Solvent: HPLC-grade Methanol (MeOH) is the standard for characterization.[1]

-

Note: Ethanol is an acceptable alternative.[1] Aprotic solvents like Acetonitrile (ACN) will show hypsochromic (blue) shifts due to the lack of hydrogen bond stabilization of the excited state.

-

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda series or Shimadzu UV-1900).[1]

-

Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <320 nm and must not be used.

Preparation of Standards (The Dilution Logic)

Directly weighing a target concentration (e.g.,

-

Stock Solution (A): Dissolve 2.64 mg of analyte (MW ≈ 264.02 g/mol ) in 10 mL MeOH.

-

Concentration:

M.[1]

-

-

Working Solution (B): Take 100

L of Stock A and dilute to 10 mL with MeOH.-

Concentration:

M.[1] -

Validation: This concentration typically yields an absorbance (Abs) between 0.2 and 0.8, the linear range of Beer-Lambert's Law.

-

Measurement Parameters

-

Range: 200 nm – 500 nm.[1]

-

Scan Speed: Medium (approx. 200–400 nm/min) to resolve fine structure.

-

Baseline Correction: Run a blank with pure MeOH before the sample.

Experimental Workflow Diagram

Caption: Step-by-step spectrophotometric workflow ensuring Beer-Lambert linearity.

Part 3: Spectral Analysis & Data Interpretation[1][6]

Expected Spectral Profile

Based on the parent compound (2,4-dihydroxybenzaldehyde) and the substituent effects of iodine, the spectrum in Methanol will exhibit three primary bands.

| Band Assignment | Transition Type | Approx. | Molar Absorptivity ( | Structural Cause |

| Band I (E2) | 230 – 245 | High (>15,000) | Aromatic ring excitation.[1] | |

| Band II (B) | 285 – 295 | Medium (~8,000) | Conjugation of Resorcinol system.[1] | |

| Band III (CT) | 330 – 345 | Medium (~5,000 - 10,000) | Intomolecular Charge Transfer (ICT) from OH to CHO, enhanced by Iodine.[1] |

Note: The exact

Calculation of Molar Absorptivity ( )

To report authoritative data, you must calculate

-

A: Absorbance value (unitless).

-

c: Concentration in mol/L (M).

-

l: Path length (1 cm).

Example Calculation:

If a

pH-Dependent Behavior (Solvatochromism)

The phenolic protons are acidic.[1]

-

Acidic/Neutral pH: The molecule exists in the neutral form (spectrum as described above).[1]

-

Basic pH (pH > 8): Addition of NaOH will deprotonate the 4-OH (and eventually 2-OH).[1] This creates a Phenolate anion .[1]

-

Effect: The extra electron density from

destabilizes the HOMO significantly more than the LUMO, causing a drastic Bathochromic Shift (often >40 nm) and a Hyperchromic effect (intensified color, often turning the solution yellow/orange).

-

Part 4: Troubleshooting & Quality Control

| Artifact/Issue | Probable Cause | Corrective Action |

| No peaks >300 nm | Wrong solvent or glass cuvette used. | Use Quartz cuvettes; ensure solvent is not opaque in UV.[1] |

| Absorbance > 2.0 | Concentration too high. | Dilute sample. Detector is saturating (non-linear).[1] |

| Peak Broadening | Aggregation or impure solvent.[1] | Filter solution; use HPLC-grade solvent.[1] |

| Blue Shift (Hypsochromic) | Disruption of H-bonds.[1] | Check if solvent is wet or if acid was accidentally introduced.[1] |

References

-

PubChem. 2,4-Dihydroxy-5-iodobenzaldehyde (Compound). National Library of Medicine.[1] Available at: [Link][1]

-

Michigan State University. UV-Visible Spectroscopy: Chromophores and Conjugation. (Authoritative source on substituent effects and bathochromic shifts). Available at: [Link][1]

Sources

Analytical Profiling of 2,4-Dihydroxy-5-iodobenzaldehyde: A Mass Spectrometry Technical Guide

Executive Summary

This technical guide details the mass spectrometric characterization of 2,4-Dihydroxy-5-iodobenzaldehyde (

This document is designed for analytical chemists and drug development researchers. It moves beyond basic spectral acquisition to cover mechanistic ionization behaviors, fragmentation logic, and self-validating experimental protocols.

Molecular Profile & Ionization Physics

To successfully analyze 2,4-Dihydroxy-5-iodobenzaldehyde, one must understand how its structural moieties interact with the ionization source.

The Iodine Signature

The defining feature of this molecule is the iodine atom. Unlike Chlorine (

-

Implication: You will not see an M+2 isotopic pattern.

-

Mass Defect: Iodine has a significant negative mass defect. While Carbon-12 is exactly 12.0000, Iodine-127 is 126.9044. This results in the molecular ion appearing at a slightly lower fractional mass than one might expect if estimating with integer masses.

Ionization Preference: ESI Negative Mode

While Electron Impact (EI) is useful for library matching, Electrospray Ionization in Negative Mode (ESI-) is the superior technique for trace quantification and LC-MS coupling.

-

Mechanism: The hydroxyl groups at positions 2 and 4 are phenolic. The aldehyde group at C1 is electron-withdrawing, increasing the acidity of the phenolic protons, particularly at the para position relative to the aldehyde (though here, electronics are complex due to the ortho OH).

-

Result: The molecule readily deprotonates to form the

ion.

Quantitative Data Summary

| Parameter | Value / Description |

| Molecular Formula | |

| Exact Mass (Monoisotopic) | 263.9283 Da |

| Molecular Weight (Average) | 264.01 g/mol |

| Target Ion (ESI-) | |

| Target Ion (EI) | |

| Key Fragment Ions |

Experimental Protocol: High-Resolution ESI-MS

Objective: To obtain a clean molecular ion signal with minimal adduct formation.

Reagents & Preparation

-

Solvent A: LC-MS Grade Water + 5mM Ammonium Acetate (promotes ionization while buffering pH).

-

Solvent B: LC-MS Grade Methanol (MeOH). Note: Acetonitrile is acceptable, but MeOH often provides better solvation for polar phenolic compounds.

-

Stock Solution: Dissolve 1 mg of 2,4-Dihydroxy-5-iodobenzaldehyde in 1 mL of MeOH.

-

Working Solution: Dilute stock to 1 µg/mL (1 ppm) in 50:50 Water:MeOH.

Instrument Parameters (Orbitrap/Q-TOF)

-

Source: Electrospray Ionization (ESI).

-

Polarity: Negative (-).

-

Spray Voltage: 2.8 kV. Rationale: Phenols ionize easily; high voltage risks discharge.

-

Capillary Temperature: 320°C. Rationale: Ensure complete desolvation of the iodinated ring.

-

Sheath Gas: 35 arb units.

-

Mass Range:

100 – 400.

The Self-Validating Step

Logic: Because Iodine is lipophilic ("sticky"), it can cause carryover.

Validation: Inject a solvent blank immediately after your sample. If a peak at

Fragmentation Logic & Spectral Interpretation

Understanding the fragmentation is crucial for structural confirmation, especially to verify the position of the Iodine and the integrity of the aldehyde.

Pathway A: Carbon Monoxide Loss (Phenolic Characteristic)

Phenols frequently undergo a neutral loss of Carbon Monoxide (CO, 28 Da).

-

Transition:

. -

Mechanism: Ring contraction typically follows the loss of CO from the phenolic moiety.

Pathway B: Radical Iodine Loss (Homolytic Cleavage)

In higher energy collision environments (or EI), the C-I bond is the weakest link.

-

Transition:

(in EI, loss of I atom, 127 Da). -

Significance: The presence of a peak at

127 (

Visualization of Fragmentation Pathways

Figure 1: Primary fragmentation pathways focusing on the characteristic phenolic CO ejection and Iodine cleavage.

Workflow: From Synthesis to Validated Spectrum

This flowchart illustrates the decision-making process for analyzing this specific compound, integrating the checks for solubility and ionization efficiency.

Figure 2: Operational workflow for validating 2,4-Dihydroxy-5-iodobenzaldehyde via LC-MS.

Troubleshooting & Pitfalls

The "Dimer" Artifact

In negative mode ESI, phenolic compounds are notorious for forming non-covalent dimers if the concentration is too high.

-

Observation: A peak at

526.8 ( -

Remedy: Dilute the sample by a factor of 10. If the dimer peak ratio decreases significantly relative to the monomer, it is a concentration artifact.

Iodine Memory Effect

Iodine is a "soft" halogen with high polarizability. It tends to adsorb to PEEK tubing and injector ports.

-

Protocol: Use a needle wash composition of Isopropanol:Acetonitrile:Water (1:1:1) + 0.1% Formic Acid . The acid helps protonate residual species, making them more soluble in the organic wash.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217349, 2,4-Dihydroxy-5-iodobenzaldehyde. Retrieved from [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for general phenolic fragmentation and halogen isotopic patterns). [Link]

-

Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Phenols. In The Chemistry of Phenols. Wiley Online Library. (Authoritative source on ESI- mechanisms for phenolic compounds). [Link]

Solubility of 2,4-Dihydroxy-5-iodobenzaldehyde in common solvents

Title: Technical Guide: Solubility Profile and Solvent Selection for 2,4-Dihydroxy-5-iodobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 131088-03-4).[1][2] As a halogenated derivative of resorcylaldehyde, this compound occupies a unique physicochemical niche: it possesses dual hydrogen-bonding capability (via phenolic hydroxyls) alongside significant lipophilicity introduced by the iodine substituent.[1][2][3]

Understanding its solubility landscape is critical for optimizing reaction yields (particularly Schiff base formation and Knoevenagel condensations), designing purification protocols (recrystallization), and preparing stable formulations for biological assays.[1][2][3] This guide synthesizes structural analysis with practical solvent selection criteria.[1][2][3]

Physicochemical Characterization & Structural Logic[1][2][3]

To predict and manipulate the solubility of 2,4-Dihydroxy-5-iodobenzaldehyde, one must understand the competition between its polar and non-polar moieties.[1]

-

Molecular Weight: ~264.02 g/mol [4]

-

Structural Features:

-

2-OH Group: Participates in a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2][3] This "locks" the proton, reducing its availability for intermolecular hydrogen bonding with solvents, thereby decreasing water solubility compared to isomers without this feature.[1][2][3]

-

4-OH Group: The primary site for intermolecular hydrogen bonding with polar protic solvents (e.g., Ethanol, Water).[1][2][3]

-

5-Iodo Group: A large, soft, lipophilic halogen.[1][2] It increases the partition coefficient (LogP), enhancing solubility in chlorinated solvents (DCM, Chloroform) and reducing water solubility.[1][2][3]

-

Mechanistic Insight: The iodine atom introduces significant London Dispersion Forces, making the crystal lattice energy higher than the non-iodinated parent.[1][2][3] Dissolution requires a solvent capable of overcoming this lattice energy through either strong dipole interactions (DMSO) or favorable van der Waals interactions.[1][2][3]

Solubility Profile

The following data categorizes solvents based on their thermodynamic affinity for 2,4-Dihydroxy-5-iodobenzaldehyde at ambient temperature (25°C).

Table 1: Solubility Classification

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent acceptors for the 4-OH proton.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (20–80 mg/mL) | Form hydrogen bond networks.[1][2][3] Solubility increases significantly with temperature (ideal for recrystallization).[1][2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good acceptors for phenolic protons; moderate dispersion forces for the iodine moiety.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate (5–20 mg/mL) | The iodine atom enhances solubility here compared to non-halogenated phenols, but the polar hydroxyls limit high concentration.[1][2][3] |

| Ethers | THF, Diethyl Ether, MTBE | Moderate | THF is superior due to better H-bond acceptance.[1] Diethyl ether offers lower solubility.[1][2][3] |

| Aqueous | Water, PBS (pH 7.[1][2][3]4) | Very Low (<1 mg/mL) | The intramolecular H-bond and hydrophobic iodine dominate.[1][2][3] Solubility increases at pH > 8 due to deprotonation (phenolate formation).[1][2][3] |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Lack of polarity prevents interaction with the hydroxyl/aldehyde core.[1][3] |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For precise determination of solubility limits in a specific solvent system.[1][2]

-

Preparation: Weigh 50 mg of 2,4-Dihydroxy-5-iodobenzaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1][2][3]

-

Equilibration: Cap the vial and place it in a thermomixer or shaker bath at 25°C for 24 hours.

-

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant with Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection at ~280 nm or 330 nm) against a standard curve.

Protocol B: Purification via Recrystallization

The "Mixed Solvent" approach utilizes the temperature-dependent solubility differential.[1]

-

Dissolution: Place crude 2,4-Dihydroxy-5-iodobenzaldehyde in a flask. Add Ethanol (95%) dropwise while heating at 60°C until the solid just dissolves.[1][2][3]

-

Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, hot filter the solution.[1][2][3]

-

Nucleation: Remove from heat. Slowly add warm Water (antisolvent) dropwise until a faint turbidity persists.[1][2][3]

-

Crystallization: Add a single drop of Ethanol to clear the turbidity.[1][2][3] Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 20% Ethanol/Water.[1][2][3]

-

Drying: Dry under vacuum at 40°C. (Avoid high heat to prevent oxidation of the aldehyde).[1][2][3]

Solvent Selection Guide for Applications

Figure 1: Solvent Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental application.

Critical Stability & Handling Notes

-

Oxidation Sensitivity: Aldehydes are prone to oxidation to carboxylic acids (2,4-dihydroxy-5-iodobenzoic acid) upon prolonged exposure to air.[1][2] Recommendation: Store solutions in DMSO or Ethanol under Argon/Nitrogen gas.

-

pH Sensitivity: In basic media (pH > 8), the phenolic protons deprotonate, turning the solution yellow/orange and significantly increasing water solubility.[1][2][3] This is reversible but may accelerate degradation.[1][2][3]

-

Iodine Labile Nature: Avoid prolonged exposure to direct UV light, as the C-I bond can undergo homolytic cleavage, leading to radical formation and degradation.[1][2][3]

References

-

PubChem. (2024).[1][2][3][5][6] Compound Summary: 2,4-Dihydroxybenzaldehyde (Parent Structure Analysis). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

Sources

- 1. 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-iodobenzaldehyde | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 2,4-Dihydroxy-5-iodobenzaldehyde

The following technical guide details the stability, storage, and handling protocols for 2,4-Dihydroxy-5-iodobenzaldehyde . This document is structured for researchers and analytical scientists requiring high-fidelity preservation of this intermediate.

Chemical Identity

-

IUPAC Name: 2,4-Dihydroxy-5-iodobenzaldehyde

-

Common Name: 5-Iodoresorcylaldehyde

-

CAS Registry Number: 19652-32-5 (Note: Vendor databases occasionally index halogenated analogs under similar IDs; verify structure by NMR/MS upon receipt).

-

Molecular Formula:

-

Molecular Weight: 264.02 g/mol

Physicochemical Stability Profile

The stability of 2,4-Dihydroxy-5-iodobenzaldehyde is governed by the interplay of three reactive functional motifs: the electron-rich resorcinol ring , the oxidizable aldehyde , and the photolabile aryl iodide .

| Property | Value / Characteristic | Stability Implication |

| Physical State | Solid (Powder/Crystals) | Solid state slows diffusion-controlled degradation but surface oxidation remains a risk. |

| Melting Point | ~135–137 °C (Lit.) | High lattice energy provides moderate thermal stability in solid form. |

| pKa (Phenolic) | ~7.0–8.0 (Estimated) | High Risk: Deprotonation at neutral/basic pH accelerates oxidative degradation (browning). |

| Solubility | DMSO, DMF, Methanol | Solvent Risk: Protic solvents (MeOH) may form hemiacetals; DMSO promotes oxidation if not dry. |

| Light Sensitivity | High (Aryl Iodide) | Critical: C–I bond is susceptible to homolytic cleavage under UV/Visible light. |

Degradation Mechanisms

Understanding the causality of degradation is essential for implementing correct storage protocols.

-

Photo-Deiodination (Light Induced): The iodine atom at the 5-position is electron-rich due to the ortho-hydroxyl group. Exposure to UV or blue light can trigger homolytic fission of the C–I bond, generating an aryl radical. This radical abstracts hydrogen from solvents or neighboring molecules, leading to de-iodinated impurities (2,4-dihydroxybenzaldehyde) and free iodine (

), which causes discoloration. -

Auto-Oxidation (Air Induced): The aldehyde moiety (

) is prone to radical chain oxidation, converting the compound into 2,4-dihydroxy-5-iodobenzoic acid . This process is catalyzed by trace metals and light. -

Quinone Formation (pH/Moisture Induced): The resorcinol core (1,3-dihydroxybenzene) is highly susceptible to oxidation, particularly if moisture allows for partial deprotonation. This leads to the formation of ortho- or para-quinones, manifesting as a rapid color shift from off-white/pale yellow to deep brown or black.

Experimental Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways that must be mitigated during storage.

Figure 1: Mechanistic pathways for the degradation of 2,4-Dihydroxy-5-iodobenzaldehyde under environmental stress.

Storage and Handling Protocols

To maintain purity >98% over extended periods, a multi-barrier storage strategy is required. This protocol treats the compound as Air-Sensitive , Light-Sensitive , and Hygroscopic .

The "Triple-Barrier" Storage System

| Tier | Component | Specification | Technical Rationale |

| Primary | Vial Type | Amber Borosilicate Glass | Blocks UV/Blue light (200–450 nm) to prevent C–I bond photolysis. |

| Secondary | Atmosphere | Argon or Nitrogen Headspace | Displaces |

| Tertiary | Sealant | Parafilm® or Teflon Tape | Prevents moisture ingress which catalyzes phenol oxidation. |

Temperature Recommendations

-

Short-Term (< 1 Month):

to -

Long-Term (> 1 Month):

(Freezer).[2]-

Critical Step: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, triggering immediate degradation.

-

Solution Stability (For Analysis/Usage)

-

Solvent Choice: Use anhydrous DMSO or DMF for stock solutions. Avoid Methanol/Ethanol for storage >24 hours due to hemiacetal formation.

-

Working Life: Solutions in DMSO turn yellow/brown within 48 hours at room temperature due to oxidation. Prepare fresh or store at

.

Quality Control & Troubleshooting

Every researcher should validate the integrity of the material before critical experiments (e.g., Sonogashira coupling or Schiff base formation).

Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel

-

Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v)

-

Visualization:

-

UV (254 nm): Dark spot (aromatic ring).

-

Stain (2,4-DNP): Orange/Red spot (confirms active aldehyde).

-

-

Pass Criteria: Single spot. A lower

tail indicates carboxylic acid formation; a spot at the baseline indicates polymerization.

Analytical Validation (HPLC/NMR)

| Method | Diagnostic Signal | Degradation Indicator |

| 1H NMR (DMSO- | Aldehyde proton ( | Disappearance of -CHO signal; appearance of broad -COOH peak at >12 ppm. |

| HPLC (C18 Column) | Retention time of main peak. | Appearance of early-eluting peak (Deiodinated species) or late-eluting peak (dimers). |

Handling Decision Tree

Figure 2: Decision workflow for receiving and handling 2,4-Dihydroxy-5-iodobenzaldehyde.

References

-

Laccase-catalyzed Iodination Protocols

- Detailed procedures for the synthesis and purification of iodinated phenolic aldehydes, establishing the sensitivity of the 5-iodo position.

-

Source: RSC Advances, 2019.

-

Degradation of Iodinated Contrast Media (Analogous Chemistry)

- Mechanistic insight into the photolytic cleavage of C–I bonds in aromatic systems and the formation of radical intermedi

-

Source: Journal of Clinical Pharmacy and Therapeutics, 1999.[3]

-

Sonogashira Coupling of 2,4-dihydroxy-5-iodobenzaldehyde

- Validation of the compound's use as a reactive intermediate and its stability under cross-coupling conditions.

-

Source: Université de Strasbourg Thesis, 2020.

-

General Handling of Phenolic Aldehydes (SDS)

- Safety and storage data for 2,4-dihydroxybenzaldehyde, providing the baseline for handling the resorcinol core.

-

Source: Fisher Scientific SDS.

Sources

- 1. 19652-32-5|3-Bromo-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2,4-Dihydroxy-5-iodobenzaldehyde

The following is an in-depth technical guide on the discovery, synthesis, and applications of 2,4-Dihydroxy-5-iodobenzaldehyde.

From Synthetic Intermediate to Bioactive Scaffold

Executive Summary

2,4-Dihydroxy-5-iodobenzaldehyde (5-Iodoresorcylaldehyde) represents a specialized halogenated derivative of the resorcinol family. While often overshadowed by its parent compound (2,4-dihydroxybenzaldehyde) or its di-iodo analogs, the 5-iodo variant occupies a critical niche in medicinal chemistry. It serves as a highly reactive electrophilic scaffold for the synthesis of Schiff base ligands , which are pivotal in developing coordination complexes with potent antimicrobial, anticancer, and urease-inhibitory activities.

This guide explores the structural genesis, the mechanistic logic of its synthesis, and its trajectory from a laboratory curiosity to a functional precursor in modern drug discovery.

Chemical Identity & Structural Analysis

The compound is defined by a benzaldehyde core activated by two hydroxyl groups and functionalized with an iodine atom. The specific regiochemistry (5-position) is dictated by the directing effects of the hydroxyl substituents.

| Property | Specification |

| IUPAC Name | 2,4-Dihydroxy-5-iodobenzaldehyde |

| Common Name | 5-Iodoresorcylaldehyde |

| Molecular Formula | |

| Molecular Weight | 264.02 g/mol |

| Core Scaffold | Resorcinol (1,3-dihydroxybenzene) |

| Key Functional Groups | Aldehyde (-CHO), Hydroxyl (-OH), Iodide (-I) |

| Appearance | Pale yellow to crystalline solid (typical of halogenated hydroxybenzaldehydes) |

| Solubility | Soluble in DMSO, DMF, Ethanol; sparingly soluble in water |

Structural NMR Signature

A defining characteristic of the 5-iodo isomer, distinguishing it from the 3-iodo isomer, is the 1H NMR splitting pattern :

-

H-3 Proton: Appears as a singlet (shielded, located between two -OH groups).

-

H-6 Proton: Appears as a singlet (deshielded by the ortho-carbonyl).

-

Coupling: The para-positioning of H-3 and H-6 results in negligible coupling (

Hz), confirming the 5-substitution pattern.

Historical Genesis & Synthetic Evolution

The "Discovery" Context

Unlike major drugs discovered in a singular "eureka" moment, 2,4-Dihydroxy-5-iodobenzaldehyde emerged from the systematic exploration of electrophilic aromatic substitution (EAS) on activated phenols in the early-to-mid 20th century.

-

Early Era (1900s-1950s): The parent compound, 2,4-dihydroxybenzaldehyde, was synthesized via the Gattermann reaction (HCN/HCl) or Vilsmeier-Haack reaction . Early halogenation studies focused on chlorination and bromination due to reagent availability.

-

The Iodine Challenge: Direct iodination of resorcinol derivatives is notoriously difficult to control. The high reactivity of the resorcinol ring often leads to 3,5-diiodination (thermodynamic product) or oxidation to quinones.

-

Modern Era (1990s-Present): The isolation of the mono-iodinated 5-isomer became crucial for fine-tuning the lipophilicity and steric properties of Schiff base ligands. It is now synthesized using controlled stoichiometry of iodinating agents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) .

Mechanistic Pathways: The Synthesis Logic

The synthesis relies on the interplay of electronic activating groups. The hydroxyl groups at positions 2 and 4 are powerful ortho, para-directors.

Regioselectivity Analysis

-

Position 3: Located between two -OH groups. Electronically most rich, but sterically hindered .

-

Position 5: Ortho to 4-OH and Para to 2-OH. Electronically activated and sterically accessible .

-

Position 6: Ortho to 2-OH, but deactivated by the adjacent aldehyde (electron-withdrawing).

Conclusion: Under controlled kinetic conditions, the electrophile (

Diagram 1: Synthesis Mechanism (EAS)

Caption: Electrophilic Aromatic Substitution pathway favoring C-5 mono-iodination due to steric hindrance at C-3.

Experimental Protocol: Selective Synthesis

This protocol is designed to maximize the yield of the 5-iodo mono-derivative while minimizing the di-iodo byproduct.

Reagents & Equipment

-

Substrate: 2,4-Dihydroxybenzaldehyde (10 mmol).

-

Iodinating Agent: Iodine Monochloride (ICl) (10 mmol). Note: Use exactly 1.0 equivalent.

-

Solvent: Glacial Acetic Acid (AcOH).

-

Quenching: Sodium Thiosulfate (

) solution.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.38 g (10 mmol) of 2,4-dihydroxybenzaldehyde in 20 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Prepare a solution of ICl (1.62 g, 10 mmol) in 5 mL of acetic acid. Add this dropwise to the stirring substrate solution over 30 minutes at room temperature.

-

Why? Slow addition prevents high local concentration of

, reducing di-iodination risk.

-

-

Reaction: Stir the mixture for 2-4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). The product will appear as a new spot with a lower Rf than the starting material but higher than the di-iodo product.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: If excess iodine color persists, add 10% sodium thiosulfate solution dropwise until the yellow/brown color fades to a pale precipitate.

-

Isolation: Filter the solid precipitate. Wash with cold water.

-

Purification: Recrystallize from aqueous ethanol to obtain pale yellow needles.

Validation Criteria:

-

Melting Point: Sharp range (typically distinct from the parent's 135-137°C).

-

Yield: Expected 60-75%.

Pharmacological & Industrial Trajectory

The utility of 2,4-Dihydroxy-5-iodobenzaldehyde lies in its role as a pharmacophore generator . The iodine atom enhances lipophilicity (increasing cell membrane permeability), while the aldehyde allows for easy conjugation.

Key Application Areas

-

Schiff Base Ligands: Condensation with primary amines (e.g., 4-aminophenol, hydrazides) yields Schiff bases. The ortho-hydroxy and imine nitrogen form a chelating pocket for transition metals (Cu(II), Zn(II), Ni(II)).

-

Urease Inhibition: Halogenated phenols are potent inhibitors of urease, an enzyme linked to Helicobacter pylori infections. The 5-iodo derivative shows enhanced binding affinity compared to the non-halogenated parent.

-